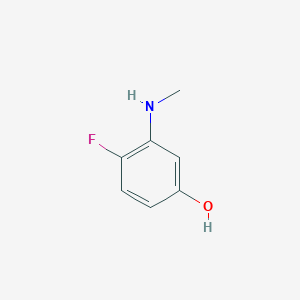

4-Fluoro-3-(methylamino)phenol

Description

4-Fluoro-3-(methylamino)phenol: is an organic compound with the molecular formula C7H8FNO. It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the fourth position and a methylamino group at the third position.

Properties

IUPAC Name |

4-fluoro-3-(methylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-9-7-4-5(10)2-3-6(7)8/h2-4,9-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLCTUZRODNGES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228996-53-9 | |

| Record name | 4-fluoro-3-(methylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(methylamino)phenol typically involves the following steps:

Nitration of Fluorobenzene: Fluorobenzene is nitrated to produce 4-fluoronitrobenzene.

Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.

Methylation: 4-fluoroaniline is then methylated using formaldehyde and formic acid to produce 4-fluoro-3-(methylamino)aniline.

Hydroxylation: Finally, the compound undergoes hydroxylation to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(methylamino)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(methylamino)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylamino)phenol involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

4-Fluoroaniline: Similar structure but lacks the hydroxyl group.

3-Methylaminophenol: Similar structure but lacks the fluorine atom.

4-Fluoro-3-nitrophenol: Similar structure but has a nitro group instead of a methylamino group.

Biological Activity

4-Fluoro-3-(methylamino)phenol (CAS No. 1228996-53-9) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, comparative studies, and case studies highlighting its effects.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C7H8FNO

- Molecular Weight : 155.15 g/mol

The presence of a fluorine atom and a methylamino group on the phenolic ring influences its biological interactions and activity.

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to potentially act as an inhibitor or modulator for various biological pathways, which can lead to diverse pharmacological effects.

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The proposed mechanism involves:

- Inhibition of Enzyme Activity : The compound may inhibit key bacterial enzymes essential for survival.

- Disruption of Cell Wall Synthesis : It could interfere with the synthesis of peptidoglycan, a crucial component of bacterial cell walls.

2. Antiviral Activity

There are indications that this compound may also exhibit antiviral properties. Its potential as a nucleoside analogue suggests that it could interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.

3. Cytotoxicity

Studies have assessed the cytotoxic effects of this compound on various mammalian cell lines. Findings indicate variable toxicity profiles depending on concentration and exposure time:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF-7 | 15 | Higher sensitivity observed |

| A549 | 30 | Less sensitive compared to HeLa |

Study on Antimicrobial Effects

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 20 µM, suggesting its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro assessments demonstrated that the compound's cytotoxicity varies across different cell lines. For instance, MCF-7 cells showed higher sensitivity compared to A549 cells, indicating a need for further investigation into its selective toxicity mechanisms.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other phenolic compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Fluorine at position 4, methylamino at position 3 | Antimicrobial, antiviral |

| 4-Amino-2-fluorophenol | Amino group at position 4 | Limited antimicrobial properties |

| Phenol | Hydroxyl group at position 1 | Basic antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.